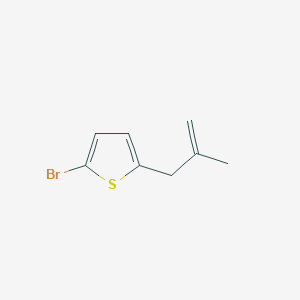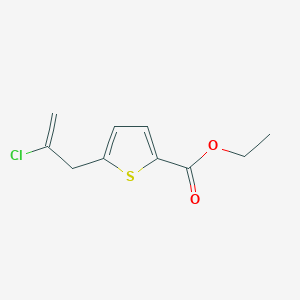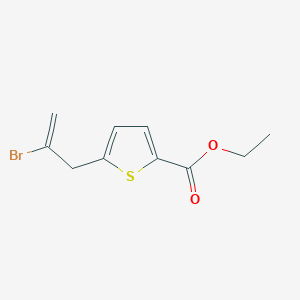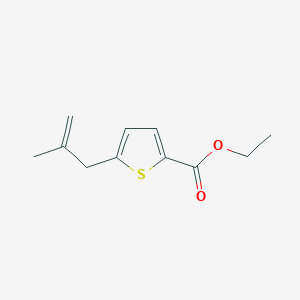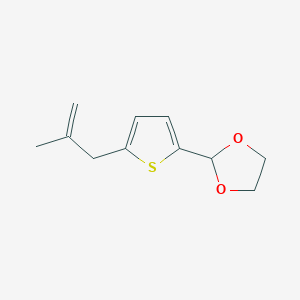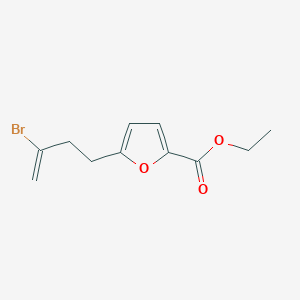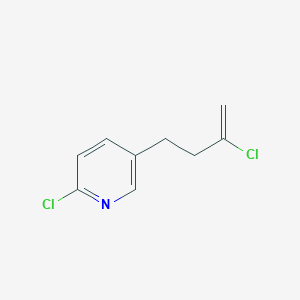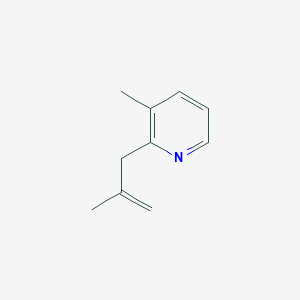
4-(6-Chloro-3-pyridyl)-2-methyl-1-butene
Descripción general
Descripción
4-(6-Chloro-3-pyridyl)-2-methyl-1-butene is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a butene chain at the 4-position
Mecanismo De Acción
Target of Action
The primary target of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .
Mode of Action
Imidacloprid interacts with its target, the nAChR, by mimicking the neurotransmitter acetylcholine, which is essential for signal transmission . It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .
Biochemical Pathways
The action of Imidacloprid affects the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway disrupts the transmission of signals, leading to paralysis and death . During the microbial degradation of Imidacloprid, the compound is oxidized and splintered to produce N-amidoamine derivatives .
Pharmacokinetics
The pharmacokinetics of Imidacloprid involve absorption, distribution, metabolism, and excretion . .
Result of Action
The result of Imidacloprid’s action is the paralysis and eventual death of the insect . By blocking the transmission of signals in the insect’s nervous system, Imidacloprid effectively controls harmful insects and pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid. For instance, it has been found that Imidacloprid dissipates faster in submerged soil compared to field capacity moisture and dry conditions . Moreover, the possibility for leaching of Imidacloprid to groundwater is extremely low under normal conditions of average rainfall due to the compact nature of soil in the field .
Safety and Hazards
Direcciones Futuras
A practical synthesis of (6-chloro-3-pyridyl)methylamine (1), one of the key intermediates of neo-nicotinoid insecticides, by a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile (4) is described . This suggests potential future directions in the synthesis of neonicotinoid insecticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with a suitable alkylating agent. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the butene chain. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Chloro-3-pyridyl)-2-methyl-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products may include 4-(6-chloro-3-pyridyl)-2-methyl-1-butanol or 4-(6-chloro-3-pyridyl)-2-methyl-1-butanal.
Reduction: The major product is 4-(6-chloro-3-pyridyl)-2-methylbutane.
Substitution: Products depend on the nucleophile used, such as 4-(6-aminopyridyl)-2-methyl-1-butene or 4-(6-thiopyridyl)-2-methyl-1-butene.
Aplicaciones Científicas De Investigación
4-(6-Chloro-3-pyridyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interact with specific biological pathways in pests.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-pyridinecarbonitrile
- N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine
- Imidacloprid
Uniqueness
4-(6-Chloro-3-pyridyl)-2-methyl-1-butene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound features a butene chain that can undergo various chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its structural features allow for selective binding to biological targets, enhancing its efficacy in applications such as agrochemicals and pharmaceuticals.
Propiedades
IUPAC Name |
2-chloro-5-(3-methylbut-3-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-7H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCXKPPFMVIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



